molecular formula C16H23N5Na2O15P2 B6594967 Guanosine 5'-diphospho-beta-L-fucose sodium salt CAS No. 148296-47-3

Guanosine 5'-diphospho-beta-L-fucose sodium salt

Cat. No.: B6594967
CAS No.: 148296-47-3
M. Wt: 633.3 g/mol
InChI Key: BUWGXAMQXMUESR-JLTDHLQRSA-L
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Description

Guanosine 5’-diphospho-beta-L-fucose sodium salt is a sugar nucleotide that plays a crucial role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Guanosine 5’-diphospho-beta-L-fucose sodium salt typically involves the enzymatic conversion of GDP-D-mannose to GDP-L-fucose. This process is catalyzed by two key enzymes: GDP-mannose 4,6-dehydratase and GDP-L-fucose synthase . The reaction conditions often require a controlled environment with specific pH and temperature to ensure optimal enzyme activity.

Industrial Production Methods

Industrial production of Guanosine 5’-diphospho-beta-L-fucose sodium salt can be achieved through recombinant DNA technology. By overexpressing the genes encoding the necessary enzymes in microbial hosts such as Escherichia coli, large-scale production of GDP-fucose can be accomplished .

Chemical Reactions Analysis

Types of Reactions

Guanosine 5’-diphospho-beta-L-fucose sodium salt primarily undergoes glycosylation reactions, where it acts as a donor of fucose residues. These reactions are catalyzed by fucosyltransferases, which transfer the fucose moiety to specific acceptor molecules .

Common Reagents and Conditions

The glycosylation reactions involving Guanosine 5’-diphospho-beta-L-fucose sodium salt typically require the presence of divalent metal ions such as Mg²⁺ or Mn²⁺ to stabilize the enzyme-substrate complex. The reactions are usually carried out at physiological pH and temperature .

Major Products

The major products formed from these reactions are fucosylated glycans, which are important components of glycoproteins and glycolipids. These fucosylated structures play critical roles in various biological processes, including cell adhesion, signal transduction, and immune response .

Scientific Research Applications

Guanosine 5’-diphospho-beta-L-fucose sodium salt has a wide range of applications in scientific research:

Mechanism of Action

Guanosine 5’-diphospho-beta-L-fucose sodium salt exerts its effects through its role as a fucose donor in glycosylation reactions. The fucose moiety is transferred from GDP-fucose to specific acceptor molecules by fucosyltransferases. This process is crucial for the biosynthesis of fucosylated glycans, which are involved in various cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Guanosine 5’-diphospho-D-mannose sodium salt
  • Uridine 5’-diphospho-N-acetylgalactosamine disodium salt
  • Uridine 5’-diphosphogalactose disodium salt

Uniqueness

Guanosine 5’-diphospho-beta-L-fucose sodium salt is unique due to its specific role as a fucose donor in glycosylation reactions. While other sugar nucleotides like GDP-mannose and UDP-galactose are involved in glycosylation, GDP-fucose is specifically required for the addition of fucose residues, which are critical for the function of fucosylated glycans .

Properties

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O15P2.2Na/c1-4-7(22)9(24)11(26)15(33-4)35-38(30,31)36-37(28,29)32-2-5-8(23)10(25)14(34-5)21-3-18-6-12(21)19-16(17)20-13(6)27;;/h3-5,7-11,14-15,22-26H,2H2,1H3,(H,28,29)(H,30,31)(H3,17,19,20,27);;/q;2*+1/p-2/t4-,5+,7+,8+,9+,10+,11-,14+,15+;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWGXAMQXMUESR-JLTDHLQRSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5Na2O15P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20163944
Record name Guanosine 5'-diphospho-beta-L-fucose sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20163944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

633.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148296-47-3
Record name Guanosine 5'-diphospho-beta-L-fucose sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148296473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanosine 5'-diphospho-beta-L-fucose sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20163944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DISODIUM GUANOSINE-5'-DIPHOSPHOFUCOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VG5M9827T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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